

In-Depth Technical Guide: (3-Aminopropyl)(2-methoxyethyl)amine

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Compound of Interest

Compound Name: (3-Aminopropyl)(2-methoxyethyl)amine

CAS No.: 187150-19-2

Cat. No.: B1278699

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Introduction

(3-Aminopropyl)(2-methoxyethyl)amine, also known as N'-(2-methoxyethyl)propane-1,3-diamine, is a diamine functionalized with a methoxyethyl group. Its unique structure, combining primary and secondary amine functionalities with an ether linkage, makes it a versatile building block in various chemical syntheses. This guide provides an in-depth analysis of its core chemical and physical properties, with a particular focus on its molecular weight and the methodologies for its precise determination. We will explore the practical implications of this fundamental property in synthesis, analytical characterization, and quantitative applications relevant to researchers, scientists, and professionals in drug development.

Core Chemical Identity and Properties

A precise understanding of a molecule's properties begins with its fundamental identity. The structural and chemical properties of **(3-Aminopropyl)(2-methoxyethyl)amine** are summarized below.

Molecular Structure and Formula

The structure of **(3-Aminopropyl)(2-methoxyethyl)amine** consists of a propyl chain with a primary amine at one terminus. The nitrogen of this primary amine is also bonded to a 2-methoxyethyl group, forming a secondary amine.

- Molecular Formula: C₆H₁₆N₂O^{[1][2]}
- IUPAC Name: N'-(2-methoxyethyl)propane-1,3-diamine^[1]
- CAS Number: 187150-19-2^[2]
- Canonical SMILES: COCCNCCCN^[1]
- InChI Key: LCVKUHWARDYVOZ-UHFFFAOYSA-N^{[1][2]}

Molecular Weight and Isotopic Distribution

The molecular weight is a critical parameter for all quantitative applications, from calculating stoichiometric ratios in synthesis to preparing solutions of known concentrations.

Table 1: Key Molecular Weight Data

Parameter	Value	Source
Average Molecular Weight	132.21 g/mol	^[2]
Monoisotopic Mass	132.12627 Da	^[1]

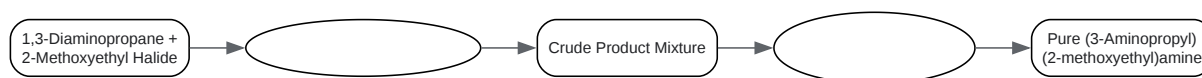
The average molecular weight is calculated using the natural isotopic abundance of each element. This value is essential for macroscopic calculations involving bulk material. In contrast, the monoisotopic mass, which is the mass of the molecule with the most abundant isotope of each element, is crucial for high-resolution mass spectrometry analysis.^[1]

Synthesis and Purification Strategies

While specific proprietary synthesis routes may vary, a plausible general approach for the synthesis of **(3-Aminopropyl)(2-methoxyethyl)amine** involves the reaction of a suitable

amine with an alkylating agent. For instance, the reaction of 1,3-diaminopropane with 2-methoxyethyl chloride could yield the desired product. The purification of the final product is critical to ensure its suitability for downstream applications.

General Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **(3-Aminopropyl)(2-methoxyethyl)amine**.

Purification and Quality Control

Due to the potential for side reactions, such as multiple alkylations, purification is a critical step. Fractional distillation under reduced pressure is a common method for purifying liquid amines. The success of the purification is validated by analytical techniques that confirm the molecular weight and purity of the final product.

Analytical Characterization: Confirming Molecular Weight

The identity and purity of **(3-Aminopropyl)(2-methoxyethyl)amine** are confirmed using a suite of analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in this regard.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for directly determining the molecular weight of a compound.

3.1.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the amine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- Desolvation: Use a heated capillary and drying gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
- Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum.

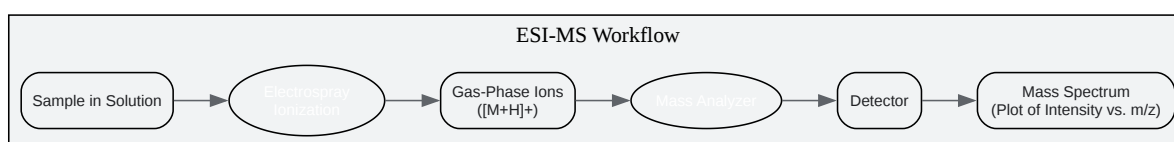
3.1.2. Expected Results and Interpretation

In positive ion mode, the primary ion expected is the protonated molecule, $[\text{M}+\text{H}]^+$.

Table 2: Predicted m/z Values for Common Adducts in ESI-MS

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	133.13355[1]
$[\text{M}+\text{Na}]^+$	155.11549[1]
$[\text{M}+\text{K}]^+$	171.08943[1]

The presence of a prominent peak at m/z 133.13355 would strongly indicate the successful synthesis of the target compound. The high-resolution mass should match the theoretical value within a few parts per million (ppm).



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Caption: Experimental workflow for ESI-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight, NMR spectroscopy provides detailed information about the molecular structure, which in turn validates the molecular formula. Both ^1H and ^{13}C NMR would be used for full characterization. The integration of the proton signals in the ^1H NMR spectrum should be consistent with the 16 protons in the molecule, and the number of unique signals in the ^{13}C NMR spectrum would correspond to the 6 carbon atoms in unique chemical environments.

Applications in Research and Drug Development

The bifunctional nature of **(3-Aminopropyl)(2-methoxyethyl)amine** makes it a valuable building block in several areas.

- **Combinatorial Chemistry:** As a diamine, it can be used in the construction of chemical libraries for drug screening. The primary and secondary amines offer differential reactivity, allowing for sequential functionalization.
- **Linker Chemistry:** The molecule can act as a flexible linker to connect two other molecules, for example, in the synthesis of antibody-drug conjugates (ADCs) or PROTACs. The ether linkage provides increased water solubility and favorable pharmacokinetic properties.
- **Material Science:** The amine groups can be used to functionalize surfaces or to participate in polymerization reactions.

Safety and Handling

(3-Aminopropyl)(2-methoxyethyl)amine is classified as a corrosive substance.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.

- **Signal Word:** Danger[2]

- Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[2]

Store the compound in a tightly sealed container at room temperature.[2]

Conclusion

The molecular weight of **(3-Aminopropyl)(2-methoxyethyl)amine** (132.21 g/mol) is a cornerstone of its chemical identity. This fundamental property is not merely a number but a critical parameter that underpins its synthesis, purification, and analytical validation. A thorough understanding of its molecular weight and the methods to confirm it, such as mass spectrometry, is essential for its effective application in research and development. The unique combination of functional groups within this molecule, anchored by its defined molecular structure, ensures its continued utility as a versatile building block in the creation of novel chemical entities.

References

- PubChem. **(3-aminopropyl)(2-methoxyethyl)amine** (C6H16N2O). National Center for Biotechnology Information. [\[Link\]](#)

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Sources

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